![molecular formula C16H23F3N4O2 B2983878 Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate CAS No. 1982187-39-2](/img/structure/B2983878.png)

Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

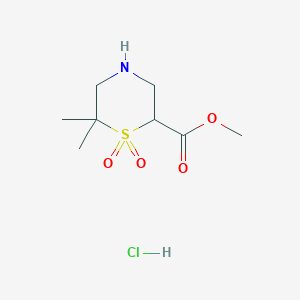

Description

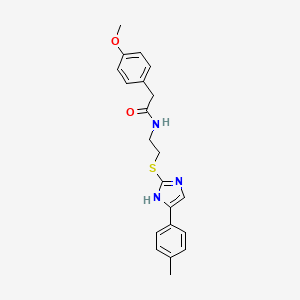

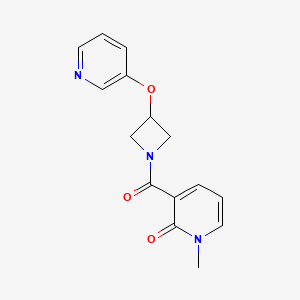

Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate is a chemical compound with the IUPAC name tert-butyl (((2S,4R)-4-(trifluoromethyl)piperidin-2-yl)methyl)carbamate . It has a molecular weight of 282.31 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds involves the use of Boc anhydride (0.8mmol) and ethanol (3.5mL) in a dry reaction flask . The reaction mixture is cooled in an ice bath and a 70% aqueous ammonia solution (0.6 mL) is slowly added . The mixture is stirred at approximately 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-9-6-8(4-5-16-9)12(13,14)15/h8-9,16H,4-7H2,1-3H3,(H,17,18)/t8-,9+/m1/s1 .Chemical Reactions Analysis

The protodeboronation of similar compounds like pinacol boronic esters has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique

Medicinal Chemistry Applications

This compound and its derivatives have been explored for their potential in medicinal chemistry, particularly as ligands for histamine H4 receptors. These receptors are involved in inflammatory and immune responses, making them targets for treating conditions like allergies, asthma, and autoimmune diseases. For example, a study by Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as H4 receptor ligands, leading to compounds with anti-inflammatory and antinociceptive activities in animal models, highlighting the potential therapeutic applications of such compounds (Altenbach et al., 2008).

Organic Synthesis and Catalysis

In the realm of organic synthesis, derivatives of this compound have been used as intermediates in the synthesis of complex molecules. For instance, Wang et al. (2022) reported on a photoredox-catalyzed amination process using a related compound as an amidyl-radical precursor, demonstrating a new pathway for assembling 3-aminochromones, which are valuable in synthesizing diverse amino pyrimidines (Wang et al., 2022).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Mécanisme D'action

Target of Action

The primary target of this compound is the bacterial cytoplasmic membrane . The compound interacts with the membrane, leading to its depolarization .

Mode of Action

The compound’s mode of action involves the dissipation of the bacterial membrane potential . This is suggested by the strong bactericidal properties it exhibits against susceptible and drug-resistant Gram-positive bacteria .

Biochemical Pathways

The depolarization of the bacterial cytoplasmic membrane suggests that it disrupts the normal functioning of the membrane, which is crucial for various cellular processes .

Pharmacokinetics

Its strong bactericidal properties suggest that it is able to reach its target effectively .

Result of Action

The compound’s action results in the depolarization of the bacterial cytoplasmic membrane . This disruption of the membrane potential is likely to inhibit essential cellular processes, leading to the death of the bacteria .

Propriétés

IUPAC Name |

tert-butyl N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23F3N4O2/c1-10-20-12(16(17,18)19)9-13(21-10)23-7-5-11(6-8-23)22-14(24)25-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIBIKARDOZLDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol](/img/structure/B2983799.png)

![6-(3-Fluorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2983806.png)

![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)